molecular formula C9H10BrClFN B6196549 5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers CAS No. 2680542-94-1

5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6196549
CAS No.: 2680542-94-1
M. Wt: 266.5
InChI Key:
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Description

5-Bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indenamine derivatives This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps, starting with the bromination and fluorination of the indene ring system. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at the bromo or fluoro positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium azide (NaN3) for azide substitution.

Major Products Formed:

  • Oxidation Products: Indenone derivatives

  • Reduction Products: Reduced amine derivatives

  • Substitution Products: Azide-substituted derivatives

Scientific Research Applications

5-Bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Bromo-2,3-dihydro-1H-inden-1-amine

  • 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

  • 2,3-Dihydro-1H-inden-1-amine derivatives

Uniqueness: 5-Bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific combination of bromo and fluoro substituents on the indene ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2680542-94-1

Molecular Formula

C9H10BrClFN

Molecular Weight

266.5

Purity

95

Origin of Product

United States

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